molecular formula C35H40N4O8 B7799490 (2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B7799490
M. Wt: 644.7 g/mol
InChI Key: CIEGZABLYKOZLG-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of (2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the synthesis of Fmoc-4-(N,N’-di-Boc-guanidino)-L-phenylalanine. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.

    Medicine: Research involving this compound focuses on its potential pharmacological properties and its role as an analog of arginine.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. As an analog of arginine, it can interact with enzymes and proteins that recognize arginine residues. The compound’s effects are mediated through its ability to mimic arginine and modulate biochemical pathways involving guanidino groups.

Comparison with Similar Compounds

(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual protection with both Fmoc and Boc groups, making it a versatile reagent in peptide synthesis and other research applications.

Properties

IUPAC Name

(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEGZABLYKOZLG-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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